

2,5-Dibutylfuran: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: 2,5-Dibutylfuran

Cat. No.: B15052969

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Introduction: **2,5-Dibutylfuran** is an organic chemical compound belonging to the furan family, which are five-membered aromatic heterocyclic compounds containing one oxygen atom. Furan derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous pharmacologically active compounds.^{[1][2][3]} The furan ring system can influence the pharmacokinetic properties of molecules, potentially improving solubility and bioavailability.^[1] This technical guide provides a comprehensive overview of **2,5-Dibutylfuran**, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of alkylfurans for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

| Property | Value | Source |
|------------------------|-----------------------------------|------------------------|
| IUPAC Name | 2,5-dibutylfuran | PubChem |
| CAS Number | 72636-53-4 | PubChem ^[4] |
| Molecular Formula | C ₁₂ H ₂₀ O | PubChem ^[4] |
| Molecular Weight | 180.29 g/mol | PubChem |
| Synonyms | Furan, 2,5-dibutyl- | PubChem ^[4] |
| Kovats Retention Index | 1510 (Semi-standard non-polar) | PubChem |

Spectroscopic Data

While a comprehensive public database of all spectroscopic data for **2,5-Dibutylfuran** is not readily available, mass spectrometry data can be accessed through the National Institute of Standards and Technology (NIST) database.^[4] The interpretation of its ¹H and ¹³C NMR spectra would be consistent with a furan ring substituted at the 2 and 5 positions with n-butyl groups.

Experimental Protocols: Synthesis of 2,5-Dialkylfurans

A specific, detailed experimental protocol for the synthesis of **2,5-Dibutylfuran** is not prominently available in the reviewed literature. However, a general and common method for the synthesis of 2,5-dialkylfurans involves the Paal-Knorr furan synthesis. This method utilizes a 1,4-dicarbonyl compound as a precursor, which is then cyclized under acidic conditions.

Representative Protocol for Paal-Knorr Furan Synthesis of 2,5-Dialkylfurans:

1. Reagents and Materials:

- A 1,4-dicarbonyl precursor (for **2,5-dibutylfuran**, this would be dodecane-3,6-dione)
- Anhydrous solvent (e.g., toluene, xylenes)
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for reflux and distillation
- Purification materials (e.g., silica gel for column chromatography, appropriate solvents)

2. Procedure: a. The 1,4-dicarbonyl compound is dissolved in an appropriate anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. A catalytic amount of the acid catalyst is added to the solution. c. The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon

completion of the reaction, the mixture is cooled to room temperature. e. The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. f. The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. g. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,5-dialkylfuran.

3. Characterization: The structure and purity of the synthesized **2,5-dibutylfuran** would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationships in Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a 2,5-dialkylfuran via the Paal-Knorr cyclization.



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A generalized workflow for the synthesis of 2,5-dialkylfurans.

Relevance in Drug Development and Toxicology

While specific data on the biological activity of **2,5-dibutylfuran** is limited in publicly accessible literature, the broader class of furan derivatives has a well-established role in medicinal chemistry. The furan nucleus is a component of various drugs with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][5] The furan moiety can act as a bioisostere for other aromatic rings, such as a phenyl group, offering different electronic and steric properties that can modulate drug-receptor interactions and metabolic stability.[3]

However, it is also crucial to consider the potential toxicity of furan and its derivatives. Furan itself is a known hepatotoxin in rodents and is classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B).[6] The toxicity of

furan is attributed to its metabolic activation by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial.[7][8] Alkylated furans, such as methylfurans, have also been shown to exhibit toxicity, with effects observed in the liver and lungs of experimental animals.[6][7] Therefore, any potential therapeutic application of a furan-containing compound must be carefully evaluated for its toxicological profile. For drug development professionals, the alkyl substituents on the furan ring would be a key area for structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies.

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